molecular formula C16H15N5O4S B2889327 N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 942000-25-1

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2889327
CAS No.: 942000-25-1
M. Wt: 373.39
InChI Key: XXJNCZFQQGGKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a high-purity chemical reagent designed for research applications. This compound features a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxole) scaffold linked via a sulfonamide group to a 1-phenyl-1H-tetrazole moiety. The benzodioxole ring system is a privileged structure in medicinal chemistry, while the tetrazole group is a well-known carboxylic acid bioisostere that can improve metabolic stability and membrane permeability in drug-like molecules . This molecule is of significant interest in early-stage drug discovery, particularly in the development of inhibitors for protein-protein interactions (PPIs). Compounds with similar structural motifs, specifically those combining a sulfonamide-linked aromatic core with acidic isosteres, have been identified as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction . Disrupting this interaction is a promising therapeutic strategy for activating the Nrf2-mediated antioxidant response pathway, which is relevant for treating oxidative stress-related inflammatory diseases such as neurodegenerative disorders . Researchers can utilize this chemical as a key building block or advanced intermediate to explore these and other biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c22-26(23,13-6-7-14-15(10-13)25-9-8-24-14)17-11-16-18-19-20-21(16)12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJNCZFQQGGKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrazole ring, which is known for its diverse biological activities. The molecular formula is C15H16N4O3S, with a molecular weight of approximately 344.38 g/mol. The presence of the sulfonamide group contributes to its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. A study on various tetrazole derivatives indicated that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. Specifically, certain derivatives have been shown to inhibit bacterial growth effectively, with inhibition rates varying based on structural modifications .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound A50% inhibition45% inhibition
Compound B66% inhibition42% inhibition

Anticancer Properties

The anticancer potential of tetrazole derivatives has been extensively studied. Tetrazoles are known to interact with various biological targets involved in cancer progression. For instance, some derivatives exhibit inhibitory effects on tumor cell proliferation by inducing apoptosis or inhibiting angiogenesis. Specific studies have highlighted that modifications in the phenyl ring can enhance the anticancer activity of these compounds .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown varying degrees of acetylcholinesterase (AChE) inhibition. For example, certain derivatives demonstrated up to 29.56% inhibition at specific concentrations, indicating their potential as therapeutic agents for cognitive disorders .

Synthesis and Evaluation

A study synthesized several tetrazole derivatives and evaluated their biological activities through various assays. The results indicated that structural modifications significantly impacted the biological efficacy of these compounds. Notably, compounds with electron-donating groups exhibited enhanced anticholinesterase activity compared to their counterparts .

Comparative Analysis

In a comparative analysis of different tetrazole derivatives, it was found that the introduction of specific substituents on the phenyl ring could either enhance or diminish biological activity. For instance, compounds with methyl or chloro substituents showed superior anticholinesterase activity compared to unsubstituted variants .

Chemical Reactions Analysis

Key Chemical Reactions

The following are significant chemical reactions associated with N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b] dioxine-6-sulfonamide:

3.1. Formation of the Tetrazole Ring

The tetrazole ring can be synthesized using:

Hydrazine+Carbonyl CompoundTetrazole\text{Hydrazine}+\text{Carbonyl Compound}\rightarrow \text{Tetrazole}

This reaction typically requires acidic conditions and can be followed by purification techniques such as recrystallization or chromatography.

3.3. Cyclization to Form Dihydrobenzo[b] dioxine

The bicyclic structure can be achieved via cyclization methods such as:

Intermediate+Cyclization AgentDihydrobenzo b 1 4 dioxine\text{Intermediate}+\text{Cyclization Agent}\rightarrow \text{Dihydrobenzo b 1 4 dioxine}

This step may involve heating or the use of catalysts to promote the formation of the dioxine ring.

Reaction Mechanisms and Pathways

The mechanisms for these reactions often involve nucleophilic attacks and electrophilic substitutions. For example:

4.1. Mechanism for Tetrazole Formation

The formation of the tetrazole ring involves:

  • Nucleophilic Attack : Hydrazine acts as a nucleophile attacking the carbonyl carbon.

  • Cyclization : Following proton transfer and rearrangement, a cyclic structure forms.

4.2. Mechanism for Sulfonamide Formation

The mechanism includes:

  • Nucleophilic Attack : The amine attacks the electrophilic sulfur in sulfonyl chloride.

  • Formation of Sulfonamide : A leaving group (e.g., HCl) departs, forming the sulfonamide bond.

Biological Activity and Pharmacological Implications

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b] dioxine-6-sulfonamide has demonstrated potential as an enzyme inhibitor due to its structural features that allow for interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with analogs sharing the 2,3-dihydrobenzo[b][1,4]dioxine-sulfonamide scaffold or related substituents.

Table 1: Structural and Pharmacological Comparison
Compound Name Core Structure Key Substituents Biological Activity/Use Yield (%) Reference
Target Compound Dihydrobenzo dioxine sulfonamide 1-Phenyl-1H-tetrazol-5-ylmethyl Not explicitly reported - -
Alda-64 Dihydrobenzo dioxine sulfonamide 2-Chlorobenzyl, azepane-1-carbonyl ALDH2 activator -
Compound 73 (Spice et al.) Dihydrobenzo dioxine sulfonamide Thiophene-pyridine-isoindolinone Perforin-mediated lysis inhibitor 78
N-(2,4-Dimethyl-5-nitrophenyl)-... Dihydrobenzo dioxine carboxamide Carboxamide (vs. sulfonamide) Synthetic intermediate 57*
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl) Benzoisoxazole sulfonamide Ethyl, methoxy Model sulfonamide derivative -

*Yield over two steps.

Key Observations:
  • Bioisosteric Replacements : The tetrazole group in the target compound may serve as a bioisostere for carboxylic acids, improving metabolic stability compared to carboxamide derivatives like the compound in .
  • Sulfonamide vs.
  • Substituent Effects: Alda-64’s 2-chlorobenzyl group may enhance lipophilicity and target binding compared to the phenyltetrazole group in the target compound . Compound 73’s thiophene-pyridine-isoindolinone substituents contribute to its perforin-inhibitory activity, highlighting the role of extended aromatic systems in biological targeting .

Pharmacological and Physicochemical Properties

  • Molecular Weight and Lipophilicity :

    • Alda-64 (MW 464.96) and Compound 73 (exact MW unreported) are larger than typical drug-like molecules, suggesting the target compound may face similar bioavailability challenges unless optimized .
    • The phenyltetrazole group in the target compound likely increases lipophilicity (clogP ~3–4) compared to the polar carboxamide in .
  • Compound 73’s perforin inhibition highlights applications in immunology, though the target compound’s activity remains speculative without direct data .

Q & A

Q. How can in vitro toxicity be assessed to prioritize compounds for in vivo studies?

  • Methodology :
  • Hepatotoxicity screening : Use primary hepatocytes or HepG2 cells with ALT/AST release assays.
  • hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.